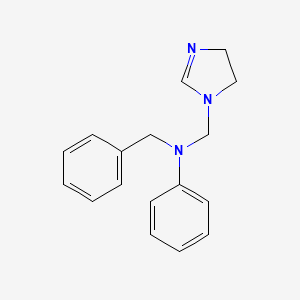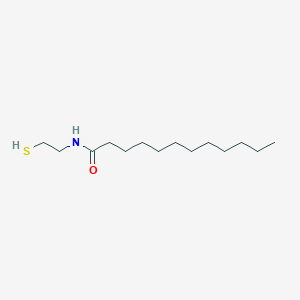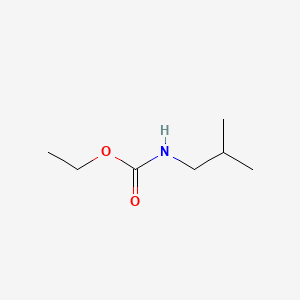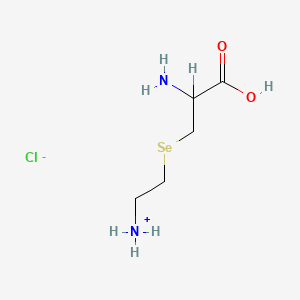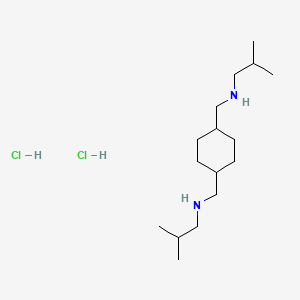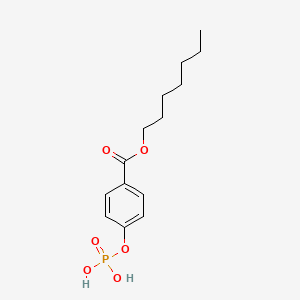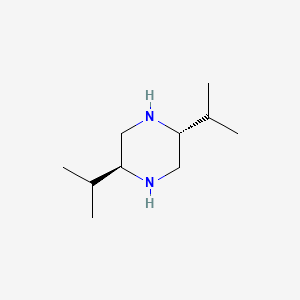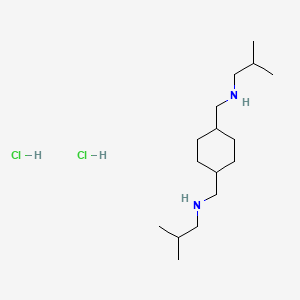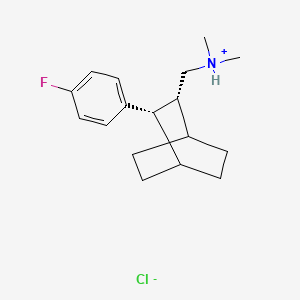
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate is a complex organic compound with a molecular formula of C40H38N4Na2O16S4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate typically involves multiple steps, starting with the preparation of the anthracene core. The amino and cyclohexylamino groups are introduced through specific substitution reactions. The disulfonate groups are added via sulfonation reactions under controlled conditions to ensure the correct positioning on the anthracene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process is carefully monitored to maintain the desired chemical structure and properties.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can replace specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracenedisulfonate
- Disodium 1-amino-4-(cyclohexylamino)-9,10-dioxoanthracenedisulfonate
Uniqueness
Disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
72187-20-3 |
|---|---|
Formule moléculaire |
C20H18N2Na2O8S2 |
Poids moléculaire |
524.5 g/mol |
Nom IUPAC |
disodium;1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2,7-disulfonate |
InChI |
InChI=1S/C20H20N2O8S2.2Na/c21-18-15(32(28,29)30)9-14(22-10-4-2-1-3-5-10)16-17(18)20(24)13-8-11(31(25,26)27)6-7-12(13)19(16)23;;/h6-10,22H,1-5,21H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Clé InChI |
VXNHWCJPZWBSQK-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



